molecular formula C11H9Cl2NO3 B1669389 Cyclanilide CAS No. 113136-77-9

Cyclanilide

Cat. No. B1669389
M. Wt: 274.1 g/mol
InChI Key: GLWWLNJJJCTFMZ-UHFFFAOYSA-N
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Description

Cyclanilide is a growth regulator . It is used to regulate the growth of plants and has been registered for use in cotton at different stages of growth . It can be used to suppress vegetative growth or enhance defoliation and boll opening when used in combination with other plant growth regulators .


Synthesis Analysis

Cyclanilide has been found to induce lateral bud outgrowth by modulating cytokinin biosynthesis and signaling pathways in apple . This process involves a massive reprogramming of the axillary bud transcriptome, implicating several hormones in the response .


Chemical Reactions Analysis

Cyclanilide has been found to interact with auxin-regulated processes via a mechanism that is distinct from other auxin transport inhibitors . It has been shown to affect polar auxin transport .

Scientific Research Applications

Plant Growth Regulation

Cyclanilide is primarily studied for its application as a plant growth regulator. Research by Burton, Pedersen, and Coble (2008) highlighted cyclanilide's interaction with auxin transport and signaling in plants, demonstrating its ability to affect polar auxin transport and inhibit auxin uptake, suggesting a distinct mechanism from other auxin transport inhibitors (Burton, Pedersen, & Coble, 2008).

Enhancement of Lateral Shoot Development in Ornamental and Fruit Trees

Cyclanilide has been found effective in promoting the development of lateral shoots in various ornamental and fruit tree crops. Williamson et al. (2009) observed that cyclanilide applications increased shoot counts in specific plant species, indicating its potential in reducing the need for mechanical pruning during nursery production (Williamson, Keever, Kessler, & Olive, 2009). Similarly, research by Elfving and Visser (2006) showed that cyclanilide stimulated the formation of lateral shoots on sweet cherry trees, demonstrating its effectiveness for lateral branch induction in certain cherry cultivars (Elfving & Visser, 2006).

Modulation of Cytokinin Biosynthesis and Signalling Pathways

A 202022 study by Ma et al. revealed that cyclanilide induces lateral bud outgrowth in apple trees by modulating cytokinin biosynthesis and signaling pathways. This involved a marked increase in zeatin riboside levels and a decrease in abscisic acid levels, indicating the involvement of these hormones in cyclanilide's action. The study provides insights into the mechanism of cyclanilide's branching-promoting effects in apple trees (Ma, Xie, Zhao, Sun, & Zhang, 2022).

Application in Nursery Crops

Cyclanilide's role in nursery crops is notable for its impact on branching and overall plant development. Holland et al. (2007) demonstrated that multiple applications of cyclanilide significantly increased shoot number in several species of woody landscape shrubs. This highlights its potential utility in horticultural practices for enhancing plant structure and aesthetics (Holland, Keever, Kessler, & Dane, 2007).

Analytical Method Development for Cyclanilide Detection

Erarpat et al. (2020) developed an analytical method for detecting cyclanilide at trace levels in cotton and cosmetic pads. This study underscores the importance of accurate and sensitive measurement techniques for cyclanilide, particularly in contexts where its presence needs to be monitored or regulated (Erarpat, Maltepe, Er,& Bakırdere, 2020)

Safety And Hazards

Cyclanilide has a low mammalian toxicity but may cause adverse reproduction/development effects and is a possible neurotoxin . It is harmful if inhaled and may cause serious eye irritation . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research on Cyclanilide could focus on further elucidating its mechanism of action, particularly its interaction with auxin-regulated processes and its effect on cytokinin biosynthesis and signaling pathways . This could provide a direction for further study of the branching promoting mechanism of Cyclanilide .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(7(13)5-6)14-9(15)11(3-4-11)10(16)17/h1-2,5H,3-4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWWLNJJJCTFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5032600
Record name Cyclanilide
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Molecular Weight

274.10 g/mol
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Physical Description

White solid with no characteristic odor; [Reference #1]
Record name Cyclanilide
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Solubility

Low solubility in water, soluble in organic solvents., Solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82.
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Density

1.4691 - 1.482 g/ml @ 20 °C
Record name CYCLANILIDE
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Vapor Pressure

0.00000001 [mmHg]
Record name Cyclanilide
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Product Name

Cyclanilide

Color/Form

Powdery solid

CAS RN

113136-77-9
Record name Cyclanilide
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Record name Cyclanilide [ISO]
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Record name 1-(2,4-dichlorophenylcarbamoyl)cyclopropancarboxylic acid
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Record name Cyclopropanecarboxylic acid, 1-[[(2,4-dichlorophenyl)amino]carbonyl]
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Record name CYCLANILIDE
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Melting Point

195.5 °C
Record name CYCLANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
863
Citations
JD Burton, MK Pedersen, HD Coble - Journal of plant growth regulation, 2008 - Springer
… This research was conducted to study the mechanism of action of cyclanilide: its potential … action of cyclanilide is not known, and the purpose of this research was to study cyclanilide’…
Number of citations: 26 link.springer.com
DC Elfving, DB Visser - HortScience, 2005 - journals.ashs.org
A new bioregulator, cyclanilide (CYC, Bayer Environmental Science, Montvale, NJ), was tested for growth-related effects on apple trees over three years. Although treatment with CYC …
Number of citations: 71 journals.ashs.org
DC Elfving, DB Visser - HortScience, 2006 - journals.ashs.org
A new bioregulator, cyclanilide (CYC, Bayer Environmental Science, Research Triangle Park, NC 27709), was compared with a proprietary formulation of 6-benzyladenine and …
Number of citations: 47 journals.ashs.org
AS Holland, GJ Keever… - Journal of …, 2007 - meridian.allenpress.com
Single applications of 0 to 200 ppm cyclanilide (CYC), an experimental bioregulator effective in stimulating lateral branching in fruit trees, were applied to the foliage of 19 species or …
Number of citations: 18 meridian.allenpress.com
MK Pedersen, JD Burton, HD Coble - Crop science, 2006 - Wiley Online Library
… cyclanilide enhances defoliation. Toward this goal, we studied the effect that ethephon, or ethephon plus cyclanilide… We hypothesize that cyclanilide's mechanism of action may be as an …
Number of citations: 41 acsess.onlinelibrary.wiley.com
TL Robinson, M Miranda Sazo - XII International Symposium on Plant …, 2013 - actahort.org
Field experiments were conducted at Wolcott, New York, USA in 2011 and at Quincy, Washington, USA and San Fernando, Chile in 2012 where we compared the effect of summer …
Number of citations: 32 www.actahort.org
DC Elfving, DB Visser - HortScience, 2006 - journals.ashs.org
The height above the bud union at which induced feathers develop on fruit trees in the nursery is an important determinant of tree quality for an intended market. The bioregulators …
Number of citations: 35 journals.ashs.org
J Ma, L Xie, Q Zhao, Y Sun, D Zhang - International Journal of Molecular …, 2022 - mdpi.com
Cyclanilide (CYC), a plant growth regulator, is a potent shoot branching agent in apple. However, its mechanism remains unclear. The current study revealed that CYC treatment …
Number of citations: 5 www.mdpi.com
A Yavuz Kocaman, E Kılıç - Caryologia, 2017 - Taylor & Francis
Cytogenotoxic effects of a commercial formulation of ethephon (ETF) and a commercially formulated mixture of ethephon+cyclanilide (ETF+CYC), which are used as plant growth …
Number of citations: 15 www.tandfonline.com
AS Holland, GJ Keever… - Journal of …, 2007 - meridian.allenpress.com
Multiple weekly or biweekly applications of 0, 100, 200 or 300 ppm cyclanilide (CYC), a bioregulator effective in stimulating branching of apple and cherry trees and select woody …
Number of citations: 11 meridian.allenpress.com

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